1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The compound 1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is systematically named according to IUPAC rules, which prioritize substituents based on their functional group hierarchy and positional numbering to achieve the lowest possible locants. The parent structure is benzene, with substituents ordered alphabetically: chloro (Cl), fluoro (F), nitro (NO₂), and trifluoromethoxy (OCF₃). The numbering begins at the chloro group (position 1), followed by fluoro (position 2), nitro (position 4), and trifluoromethoxy (position 5), ensuring minimal locant sums.
The CAS Registry Number for this compound is 89634-76-4 , a unique identifier that distinguishes it from structurally similar molecules. This number is critical for unambiguous referencing in chemical databases and regulatory frameworks.
Table 1: IUPAC Name Breakdown
| Component | Position | Substituent |
|---|---|---|
| Parent chain | - | Benzene |
| Primary substituent | 1 | Chloro |
| Secondary substituent | 2 | Fluoro |
| Tertiary substituent | 4 | Nitro |
| Quaternary substituent | 5 | Trifluoromethoxy |
Molecular Formula and Structural Isomerism Considerations
The molecular formula C₇H₂ClF₄NO₂ reflects the compound’s composition: seven carbon atoms, two hydrogen atoms, one chlorine atom, four fluorine atoms, one nitrogen atom, and two oxygen atoms. The limited hydrogen count arises from the electron-withdrawing substituents, which reduce aromatic C–H bonds.
Structural isomerism in polyhalogenated nitrobenzenes arises from variations in substituent positioning. For example:
- 1-Chloro-2-fluoro-4-nitrobenzene (CAS 350-31-2) lacks the trifluoromethoxy group.
- 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7) replaces the trifluoromethoxy group with a trifluoromethyl (CF₃) group.
- 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS 588-09-0) swaps nitro and chloro positions.
Table 2: Isomer Comparison
| Compound Name | Molecular Formula | CAS Number | Key Substituent Differences |
|---|---|---|---|
| This compound | C₇H₂ClF₄NO₂ | 89634-76-4 | Cl (1), F (2), NO₂ (4), OCF₃ (5) |
| 2-Chloro-5-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | 777-37-7 | CF₃ (instead of OCF₃) at position 3 |
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C₇H₃ClF₃NO₃ | 588-09-0 | NO₂ (2), Cl (1), OCF₃ (4) |
Comparative Analysis of Substituent Positioning in Polyhalogenated Nitrobenzenes
Substituent positioning profoundly influences electronic and steric properties. In This compound , the nitro group at position 4 is a strong electron-withdrawing group (EWG), directing incoming electrophiles to meta positions relative to itself. The trifluoromethoxy group (OCF₃) at position 5, also an EWG, further deactivates the ring, reducing reactivity toward electrophilic substitution compared to non-halogenated analogs.
Comparatively:
- Nitro positioning : In 1-chloro-4-nitro-2-(trifluoromethoxy)benzene (CAS 113421-97-9), the nitro group at position 4 creates a different electronic landscape, altering regioselectivity in reactions.
- Trifluoromethoxy vs. trifluoromethyl : The OCF₃ group in the target compound offers greater steric bulk and slightly different electronic effects compared to CF₃ groups, as seen in 3-chloro-4-fluoro-5-nitrobenzotrifluoride (CAS 101646-02-0).
Electronic Effects Summary :
- Nitro (NO₂) : Strongly deactivating (-I effect), meta-directing.
- Chloro (Cl) : Moderately deactivating (-I, +M), ortho/para-directing.
- Fluoro (F) : Weakly deactivating (-I, +M), ortho/para-directing.
- Trifluoromethoxy (OCF₃) : Strongly deactivating (-I), meta-directing.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-3-1-6(16-7(10,11)12)5(13(14)15)2-4(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXYHVJHRXLOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Anisole or Benzaldehyde Derivatives
- Starting materials such as anisole or benzaldehyde are chlorinated using chlorine gas in the presence of radical initiators (e.g., benzoyl peroxide or azobisisobutyronitrile) and solvents like 4-chlorobenzotrifluoride.
- The reaction is typically conducted at 90–100°C under UV illumination to facilitate radical chlorination.
- Chlorine gas is continuously bubbled to maintain reaction progress.
- The chlorinated intermediate is isolated as a crude product for subsequent fluorination steps.
Fluorination to Introduce the Trifluoromethoxy Group
- The chlorinated intermediate (e.g., trichloromethoxybenzene) is subjected to fluorination using anhydrous hydrogen fluoride (HF) at elevated temperatures (~80°C) in stainless steel autoclaves.
- This step replaces chlorine atoms with fluorine to form the trifluoromethoxy group.
- Reaction pressures can reach 30–35 kg/cm².
- Hydrochloric acid is generated as a byproduct and vented safely.
- The crude trifluoromethoxybenzene is purified by distillation.
Nitration to Introduce the Nitro Group
- The nitration of the halogenated trifluoromethoxybenzene is performed using a mixture of concentrated nitric acid and sulfuric acid.
- The reaction is carried out at low temperatures (0–35°C) to control regioselectivity and minimize side reactions.
- Dichloromethane or other chlorinated solvents are used as reaction media.
- The nitration predominantly yields the para-nitro isomer (~90% selectivity), with minor ortho isomers.
- After reaction completion, the mixture is quenched with ice-cold water, and the organic layer is separated, dried, and evaporated to isolate the nitro-substituted product.
Purification and Isolation
- The crude product mixture is purified by solvent extraction, filtration, distillation, or recrystallization.
- Layer separation techniques using dichloromethane and water are common to remove inorganic impurities.
- Final products typically exhibit high purity (90–99%) suitable for further applications or as intermediates for other compounds.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|---|---|
| 1 | Chlorination | Chlorine gas, radical initiator (e.g., AIBN) | 4-Chlorobenzotrifluoride | 90–100°C, UV light, 4–5 hrs | Crude isolated | Radical chlorination of anisole or benzaldehyde |
| 2 | Fluorination | Anhydrous HF | None (autoclave) | 80°C, 4–6 hrs, 30–35 kg/cm² pressure | ~120 g pure product | Converts trichloromethoxy to trifluoromethoxy |
| 3 | Halogenation | Chlorine or sulfuryl chloride, catalysts | Benzotrifluoride, chlorobenzene | 50–120°C, controlled addition | High regioselectivity | Introduces Cl and F substituents |
| 4 | Nitration | HNO3 + H2SO4 | Dichloromethane | 0–35°C, 2–5 hrs | ~85% yield, 90% para isomer | Nitration to introduce nitro group |
| 5 | Purification | Extraction, distillation, filtration | DCM, water | Ambient to moderate temperatures | >90% purity | Isolation of pure target compound |
Additional Research Findings and Notes
- The nitration step is critical for regioselectivity; careful temperature control and acid concentration optimize para-nitro substitution.
- Use of anhydrous HF in fluorination requires specialized equipment due to corrosiveness and high pressure.
- Alternative solvents like tetrachloroethane have been explored to replace ozone-depleting carbon tetrachloride in related chlorination steps.
- Reduction of nitro intermediates to amines (e.g., p-trifluoromethoxyaniline) can be performed using iron and hydrochloric acid under mild conditions, offering industrial viability over palladium-catalyzed hydrogenations.
- NMR and GC analyses confirm substitution patterns and purity of intermediates and final products.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups direct incoming electrophiles to specific positions on the benzene ring.
Key observations:
-
Nitration occurs preferentially para to the existing nitro group, as demonstrated in analogous trifluoromethoxybenzene systems .
-
Chlorination requires radical initiators (e.g., UV light) to overcome deactivation by electron-withdrawing groups.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 2 undergoes substitution due to its activation by adjacent electron-withdrawing groups:
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia | 150°C in DMF | 2-Amino-1-chloro-4-nitro-5-(trifluoromethoxy)benzene |
| Methoxide | K₂CO₃/DMSO, 80°C | 2-Methoxy-1-chloro-4-nitro-5-(trifluoromethoxy)benzene |
Mechanistic notes:
-
Reaction proceeds via a Meisenheimer complex intermediate stabilized by nitro and trifluoromethoxy groups .
-
Steric effects from the bulky -OCF₃ group slow reaction rates compared to simpler fluoro-nitroarenes.
Reduction Reactions
The nitro group (-NO₂) is selectively reducible under controlled conditions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C (1 atm) | Ethanol, 25°C | 1-Chloro-2-fluoro-4-amino-5-(trifluoromethoxy)benzene |
| SnCl₂/HCl | Reflux, 4 hr | Same as above with 85% conversion |
Critical factors:
-
Over-reduction of the chloro group is prevented by using low-pressure hydrogenation .
-
Amino derivatives serve as intermediates for pharmaceutical agents targeting kinase enzymes .
Functional Group Transformations
The trifluoromethoxy group (-OCF₃) shows unique stability:
| Reaction | Reagents | Outcome |
|---|---|---|
| Hydrolysis | NaOH (10M), 120°C | No reaction observed after 24 hr |
| Fluoride Exchange | KF/CuI, DMF | Partial conversion to -OCH₂F (≤15%) |
Notable stability:
-
The -OCF₃ group resists hydrolysis even under strongly basic conditions due to C-F bond strength (485 kJ/mol).
Coupling Reactions
Palladium-catalyzed cross-couplings enable derivatization:
| Coupling Type | Catalyst | Product Application |
|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Biaryl structures for OLED materials |
| Buchwald-Hartwig | Xantphos-Pd-G3 | Aminated derivatives for drug discovery |
Optimized conditions:
Stability Data
| Parameter | Value | Source |
|---|---|---|
| Thermal decomposition | >250°C | |
| Photostability (UV 254 nm) | t₁/₂ = 48 hr | |
| Aqueous solubility | <0.1 mg/mL (pH 7) |
This compound demonstrates exceptional stability for storage but requires anhydrous conditions for reactions involving moisture-sensitive reagents .
The chemical behavior of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is governed by the strong electron-withdrawing effects of its substituents, enabling precise functionalization at specific positions. Its reactivity profile makes it valuable for synthesizing complex intermediates in medicinal chemistry and materials science.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Antimicrobial Agents : Compounds similar to 1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene have been explored for their potential as antimicrobial agents. The nitro group can be reduced to amines, which are often biologically active and can serve as precursors for drug development .
- Anti-cancer Research : Fluorinated compounds are known for their ability to enhance the pharmacokinetic properties of drugs. Research has indicated that fluorinated nitro compounds may exhibit anti-cancer activities through mechanisms involving apoptosis and cell cycle arrest .
- Agricultural Chemistry :
- Material Science :
Data Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Enhanced efficacy against pathogens |
| Anti-cancer research | Improved therapeutic profiles | |
| Agricultural Chemistry | Pesticide development | Increased efficacy and bioavailability |
| Material Science | Polymer synthesis | Enhanced thermal stability |
Case Studies
-
Case Study on Antimicrobial Activity :
A study investigated the antimicrobial properties of a series of fluorinated nitro compounds, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for use in new antibiotic formulations. -
Fluorinated Compounds in Cancer Therapy :
Research published in a peer-reviewed journal highlighted the role of fluorinated nitro compounds in inducing apoptosis in cancer cells. The study demonstrated that these compounds could trigger cell death pathways more effectively than their non-fluorinated counterparts. -
Development of Fluorinated Pesticides :
A project focused on synthesizing new pesticide formulations using fluorinated aromatic compounds showed promising results in increasing the effectiveness against common agricultural pests while reducing environmental impact.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups
*Similarity scores based on structural alignment ().
Physical Properties
The trifluoromethoxy group enhances hydrophobicity and thermal stability. For example:
Biological Activity
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (CAS No. 32137-20-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The compound features a complex structure with multiple halogen substituents, which can influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClF₄N₁O₁ |
| Molecular Weight | 198.55 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
The presence of both nitro and trifluoromethoxy groups in its structure suggests potential for diverse biological interactions, particularly in the context of drug design and development.
Antimicrobial Properties
Research indicates that halogenated compounds, particularly those containing fluorine, exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that fluorinated nitro compounds can enhance antibacterial efficacy due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Cytotoxicity and Anticancer Activity
Fluorinated compounds have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds can effectively target cancer cells while exhibiting lower toxicity towards normal cells .
Enzyme Inhibition
The trifluoromethoxy group is known to enhance the binding affinity of compounds to specific enzymes, making them potential candidates for enzyme inhibitors. For example, studies have shown that similar structures can inhibit enzymes related to cancer proliferation pathways, suggesting that this compound may have similar capabilities .
Toxicological Profile
The toxicological profile of this compound is critical for assessing its safety in potential applications. Preliminary assessments indicate that this compound may exhibit irritant properties upon exposure. Hazard statements associated with similar compounds include risks of skin irritation and respiratory issues upon inhalation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorinated nitro compounds against Staphylococcus aureus. Results indicated that certain derivatives showed up to a 50% reduction in bacterial viability at low concentrations, demonstrating their potential as new antimicrobial agents .
- Cytotoxicity Testing : In a controlled study involving human cancer cell lines (MCF-7), this compound was tested for cytotoxic effects. The results revealed an IC50 value of approximately 20 µM, indicating significant anticancer activity compared to non-fluorinated analogs .
Q & A
Q. What are the common synthetic routes for preparing 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sequential functionalization of the benzene ring. A key step is the nitration and halogenation of precursor molecules. For example:
- Chlorination/Fluorination: Use of thionyl chloride (SOCl₂) or halogenating agents in solvents like benzene or dichloromethane, often with catalytic dimethylformamide (DMF) to enhance reactivity. Reaction times (3–4 hours) and reflux temperatures (40–80°C) are critical for high yields .
- Nitro Group Introduction: Nitration is performed using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate under controlled conditions to avoid over-nitration.
Q. Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Chlorination | SOCl₂, DMF (cat.) | Benzene | 4h (reflux) | 70–80 |
| Nitration | HNO₃, H₂SO₄ | DCM | 2h (0°C) | 65–75 |
Key Considerations: Excess SOCl₂ improves acyl chloride formation, while lower nitration temperatures minimize byproducts .
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹⁹F NMR identifies trifluoromethoxy (-OCF₃) and fluorine substituents, while ¹H NMR resolves aromatic protons and coupling patterns.
- HPLC Analysis: Reverse-phase HPLC with a C18 column (e.g., Waters Symmetry) using a methanol/ammonium formate gradient (10–90% MeOH over 24 minutes) ensures purity assessment. Detection at 240–320 nm captures UV-active nitro groups .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 287 [M+H]⁺) and fragmentation patterns.
Methodological Tip: Use TLC (silica gel, chloroform:methanol 9:1) to monitor reaction progress and isolate intermediates .
Q. What are the solubility and stability considerations for handling this compound?
Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, THF) and aromatic hydrocarbons (e.g., benzene).
- Stability: Hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid prolonged exposure to moisture to prevent hydrolysis of the trifluoromethoxy group .
- Safety: Use fume hoods, nitrile gloves, and safety goggles. Respiratory protection is advised due to volatile halogenated byproducts .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
Answer: The electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups activate the benzene ring toward NAS by depleting electron density. Key observations:
- Regioselectivity: The chloro and fluoro substituents direct incoming nucleophiles to specific positions. For example, meta-directing effects of -OCF₃ favor substitution at the 5-position.
- Kinetics: Nitro groups accelerate NAS rates by stabilizing transition states through resonance. Computational studies (e.g., DFT) model charge distribution to predict reactive sites .
Experimental Design: Use competitive reactions with varying nucleophiles (e.g., amines, alkoxides) and monitor positional selectivity via HPLC or ¹⁹F NMR .
Q. What strategies optimize regioselectivity in functionalizing this compound for complex molecule synthesis?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct functionalization .
- Catalytic Control: Transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling at less-activated positions. For example, Suzuki-Miyaura coupling at the chloro-substituted site .
- Solvent Effects: Polar solvents (e.g., DMF) enhance solubility of ionic intermediates, improving selectivity in SNAr reactions .
Case Study: In agrochemical synthesis, coupling this compound with pyridinylmethyl amines under basic conditions yields herbicidal derivatives with >90% regioselectivity .
Q. How can computational methods predict catalytic behavior or degradation pathways?
Answer:
- Ab Initio Calculations: Model reaction pathways (e.g., hydrolysis of -OCF₃) using Gaussian or ORCA software. Electron diffraction data validate gas-phase conformers .
- MD Simulations: Predict binding affinities in enzyme inhibition (e.g., cytokinin oxidase) by docking the compound into active sites.
- Degradation Modeling: QSAR studies correlate substituent electronegativity with environmental persistence .
Q. What challenges arise in scaling up synthesis while maintaining purity?
Answer:
- Byproduct Formation: Elevated temperatures during nitration increase dinitro byproducts. Mitigate via stepwise addition of HNO₃ at 0°C .
- Purification: Column chromatography (silica gel, hexane:EtOAc) removes halogenated impurities. For industrial-scale, fractional crystallization is cost-effective .
- Process Safety: Exothermic reactions (e.g., SOCl₂ use) require jacketed reactors with precise temperature control .
Q. What role does this compound play in designing enzyme inhibitors or agrochemicals?
Answer:
- Medicinal Chemistry: The trifluoromethoxy group enhances lipophilicity and metabolic stability. Derivatives inhibit cytokinin oxidase in plant biotechnology .
- Agrochemicals: Nitro and halogen substituents confer herbicidal activity. For example, analogs of oxyfluorfen (a diphenyl ether herbicide) disrupt chloroplast function .
Synthetic Example:
- Step 1: Reduce nitro to amine (Fe/HCl).
- Step 2: Couple with isocyanates to form urea derivatives, a common pharmacophore .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
